3-(Aminomethyl)cyclobutanecarboxylic acid

Overview

Description

3-(Aminomethyl)cyclobutanecarboxylic acid is a non-proteinogenic amino acid containing a cyclobutane ring. This compound is of significant interest due to its conformationally constrained structure, which makes it a valuable building block in the synthesis of peptidomimetics and drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)cyclobutanecarboxylic acid typically involves multiple steps. One common method includes the base-induced intramolecular nucleophilic substitution, which is a key reaction in the synthesis of this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. The decarboxylation of 1,1-cyclobutanedicarboxylic acid is a potential method for producing cyclobutanecarboxylic acid, which can then be further modified to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be used to introduce functional groups or modify existing ones.

Reduction: This reaction can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: This reaction can be used to replace the amino or carboxyl groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols .

Scientific Research Applications

3-(Aminomethyl)cyclobutanecarboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex molecules and peptidomimetics.

Biology: Its conformationally constrained structure makes it useful in studying protein folding and interactions.

Industry: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)cyclobutanecarboxylic acid involves its interaction with biological targets, such as enzymes and receptors. Its conformationally constrained structure allows it to mimic the natural ligands of these targets, thereby modulating their activity. The specific molecular targets and pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Cyclobutanecarboxylic acid: A precursor in the synthesis of 3-(Aminomethyl)cyclobutanecarboxylic acid.

Cyclobutylamine: Another compound derived from cyclobutanecarboxylic acid.

Uniqueness: this compound is unique due to its conformationally constrained structure, which imparts specific properties that are valuable in drug design and other applications. Its ability to mimic natural ligands while maintaining stability and bioavailability sets it apart from other similar compounds .

Biological Activity

3-(Aminomethyl)cyclobutanecarboxylic acid (ACCA) is a non-proteinogenic amino acid that has garnered attention for its unique structural properties and potential biological activities. This compound, characterized by a cyclobutane ring, serves as a valuable building block in drug design and peptidomimetics due to its conformational constraints. This article explores the biological activity of ACCA, including its mechanisms of action, interactions with biological targets, and implications in therapeutic applications.

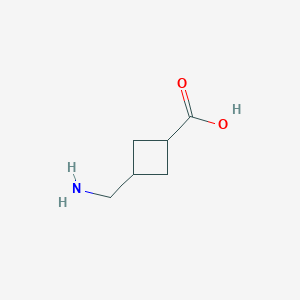

Chemical Structure and Properties

ACCA is defined by the following chemical structure:

- Molecular Formula : CHNO

- CAS Number : 1310729-95-3

The cyclobutane moiety contributes to the rigidity of the molecule, influencing its interaction with biological systems.

The biological activity of ACCA is primarily attributed to its ability to mimic natural ligands and interact with various enzymes and receptors. Its constrained structure allows it to modulate the activity of these biological targets effectively. The following mechanisms have been identified:

- Enzyme Interaction : ACCA can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.

- Receptor Binding : It may bind to receptors involved in cellular signaling, affecting processes such as cell growth and survival.

Biological Targets

Research indicates that ACCA interacts with several key biological targets:

Case Studies and Research Findings

-

Peptide Stability Enhancement :

A study demonstrated that incorporating ACCA into peptide sequences significantly improved their stability against enzymatic degradation. For instance, analogs containing ACCA showed enhanced resistance to hydrolysis by ACE compared to traditional peptides . -

Cancer Cell Proliferation :

In vitro assays revealed that ACCA exhibited potent anti-proliferative effects on breast cancer (4T1) and fibrosarcoma (HT-1080) cell lines. Specifically, at a concentration of 1 μM, ACCA reduced cell proliferation by approximately 40-50% in treated groups compared to controls . -

Neuropharmacological Effects :

Research indicated that ACCA acts on NMDA receptors, which are critical in synaptic plasticity and memory function. Its antagonistic properties could provide therapeutic avenues for conditions associated with excitotoxicity, such as neurodegenerative diseases .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

- Antagonistic Action on NMDA Receptors : Potential therapeutic implications for neuroprotection.

- Inhibition of ACE : Enhances the efficacy of peptide-based drugs.

- Anti-cancer Properties : Significant reduction in the proliferation of certain cancer cell lines.

Properties

IUPAC Name |

3-(aminomethyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-3-4-1-5(2-4)6(8)9/h4-5H,1-3,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKSBOBJGZMVTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401271838 | |

| Record name | 3-(Aminomethyl)cyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401271838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310729-95-3 | |

| Record name | 3-(Aminomethyl)cyclobutanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310729-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Aminomethyl)cyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401271838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.